molecular formula C19H12N2O3S B5773253 N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]-2-thiophenecarboxamide

N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]-2-thiophenecarboxamide

Cat. No. B5773253
M. Wt: 348.4 g/mol
InChI Key: WHPSNMFAJZMWDQ-UHFFFAOYSA-N
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Description

N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]-2-thiophenecarboxamide, also known as Compound 1, is a novel small molecule that has gained attention in recent years due to its potential applications in scientific research. This compound has been shown to have various biochemical and physiological effects, making it a promising tool in the study of different biological processes.

Mechanism of Action

The mechanism of action of N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]-2-thiophenecarboxamide 1 involves the inhibition of the activity of the enzyme Topoisomerase IIα, which plays a crucial role in DNA replication and transcription. This inhibition leads to the accumulation of DNA damage and ultimately induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]-2-thiophenecarboxamide 1 has been shown to have various biochemical and physiological effects. In addition to its anti-cancer properties, it has been shown to have anti-inflammatory and anti-oxidant effects, making it a potential candidate for the treatment of various inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]-2-thiophenecarboxamide 1 in lab experiments is its high specificity and potency. It has been shown to have a low toxicity profile and can be easily synthesized in large quantities. However, one of the limitations of using this compound is its limited solubility in aqueous solutions, which can affect its bioavailability and efficacy in certain experiments.

Future Directions

There are several future directions for the research on N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]-2-thiophenecarboxamide 1. One potential area of research is the development of new cancer therapies based on its anti-cancer properties. Another area of research is the study of its potential applications in the treatment of inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects in vivo.

Synthesis Methods

The synthesis of N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]-2-thiophenecarboxamide 1 involves a multi-step process that includes the reaction of 2-bromo thiophene with 4-aminophenyl isatin, followed by the addition of 2-chloroacetyl chloride. The final product is obtained through the reaction of the resulting intermediate with thiourea. The purity and yield of the compound can be improved through various purification techniques, such as column chromatography and recrystallization.

Scientific Research Applications

N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]-2-thiophenecarboxamide 1 has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is its use as a tool for the study of cancer. Studies have shown that N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]-2-thiophenecarboxamide 1 inhibits the growth of cancer cells by inducing apoptosis, making it a potential candidate for the development of new cancer therapies.

properties

IUPAC Name

N-[4-(1,3-dioxoisoindol-2-yl)phenyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12N2O3S/c22-17(16-6-3-11-25-16)20-12-7-9-13(10-8-12)21-18(23)14-4-1-2-5-15(14)19(21)24/h1-11H,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHPSNMFAJZMWDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=C(C=C3)NC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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